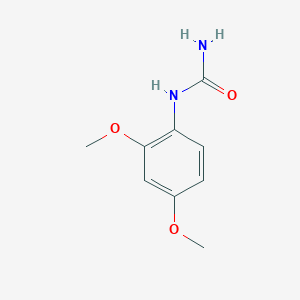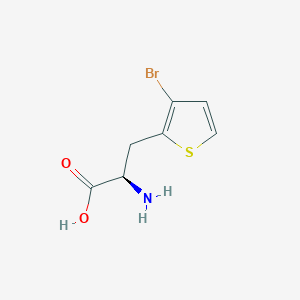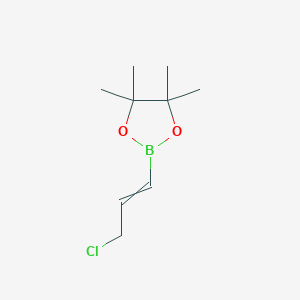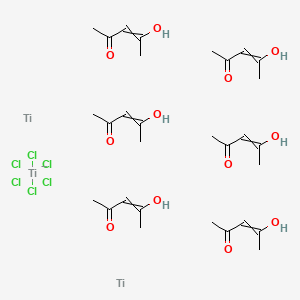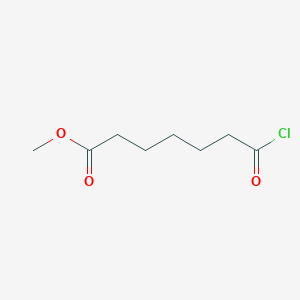
Methyl 7-chloro-7-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-chloro-7-oxoheptanoate is an organic compound with the molecular formula C8H13ClO3. It is a chlorinated ester that is primarily used in research and industrial applications. The compound is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-chloro-7-oxoheptanoate can be synthesized through several methods. One common method involves the reaction of 7-chloroheptanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the Grignard reaction, where 1-bromo-5-chloropentane reacts with magnesium to form a Grignard reagent. This reagent then undergoes a condensation reaction with diethyl oxalate, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-7-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding methyl 7-chloro-7-hydroxyheptanoate.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 7-chloroheptanoic acid, while reduction can produce methyl 7-chloro-7-hydroxyheptanoate. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 7-chloro-7-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 7-chloro-7-oxoheptanoate involves its reactivity with various biological and chemical targets. The compound’s ketone and ester groups make it a versatile intermediate in enzymatic and chemical reactions. It can interact with enzymes, altering their activity and affecting metabolic pathways. The chlorine atom also contributes to its reactivity, enabling substitution reactions that modify its structure and function .
Comparison with Similar Compounds
Methyl 7-chloro-7-oxoheptanoate can be compared with other similar compounds, such as:
Methyl 7-oxoheptanoate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Ethyl 7-chloro-7-oxoheptanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
7-chloroheptanoic acid: The acid form of the compound, which is more acidic and less volatile than the ester form .
These comparisons highlight the unique properties of this compound, such as its reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C8H13ClO3 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
methyl 7-chloro-7-oxoheptanoate |
InChI |
InChI=1S/C8H13ClO3/c1-12-8(11)6-4-2-3-5-7(9)10/h2-6H2,1H3 |
InChI Key |
QQVKQGBPSKQBNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



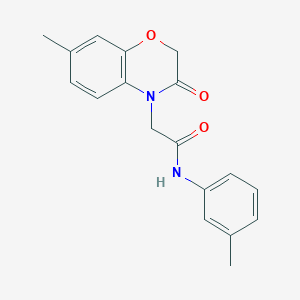
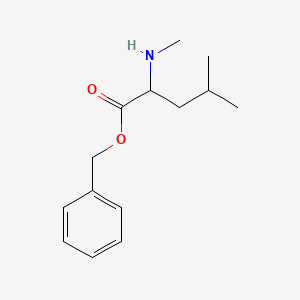

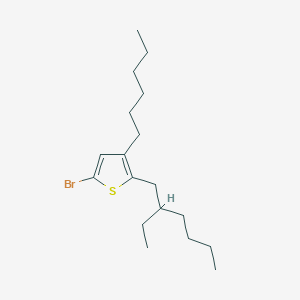

![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one](/img/structure/B12507130.png)
![3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507135.png)

![2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]-](/img/structure/B12507141.png)
